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molecular formula C20H17NO2 B8283528 4'-(Benzyloxy)-alpha-(4-pyridinyl)acetophenone

4'-(Benzyloxy)-alpha-(4-pyridinyl)acetophenone

Cat. No. B8283528
M. Wt: 303.4 g/mol
InChI Key: KVAJMOFMUNSVEU-UHFFFAOYSA-N
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Patent
US09138494B2

Procedure details

An oven-dried, 3-neck, 250 mL round bottom flask equipped with a magnetic stirbar, addition funnel, and internal thermometer was cooled to ambient temperature under a stream of dry nitrogen. The flask was charged with lithium diisopropylamide, 1.8M solution in THF/heptane/ethylbenzene (22.07 mL, 39.7 mmol), diluted with THF (30 mL), and the solution was chilled to 0° C. To this stirred, 0° C. solution was added dropwise via syringe a solution of 4-methylpyridine (3.87 mL, 39.7 mmol) in THF (25 mL). After the addition was complete the reaction mixture was stirred at 0° C. for 30 minutes. The reaction mixture was then further chilled to −78° C. To this stirred, −78° C. solution was added dropwise via the addition funnel a solution of 4-(benzyloxy)-N-methoxy-N-methylbenzamide (4.9 g, 18.06 mmol) in THF (30 mL). The resulting reaction mixture was stirred at −78° C. for 2 hours. At this point the reaction was quenched with 4.5 equivalents of acetic acid (4.7 mL) added dropwise to the −78° C. reaction mixture. The reaction was then allowed to slowly warm to ambient temperature overnight. Desired product had precipitated from the reaction mixture. Saturated aqueous sodium bicarbonate was added to the reaction mixture. The two layers were filtered to collect the white, insoluble product (3.765 g, 68.7%), then the layers were separated. The aqueous layer was extracted with EtOAc. The combined EtOAc extracts were diluted with CHCl3 to better solubilize the product, then dried (MgSO4), and filtered. The filtrate was concentrated under reduced pressure to give a pale yellow solid. This solid was rinsed with Et2O repeatedly to remove 4-methylpyridine. The pale yellow solid weighed 1.456 g (26.7%, 95% overall). 1H NMR (300 MHz, CDCl3) δ 9.55 (dd, J=4.5, 1.5, 2H), 8.00-7.94 (m, 2H), 7.45-7.31 (m, 5H), 7.19 (d, J=5.9, 2H), 7.05-6.99 (m, 2H), 5.14 (s, 2H), 4.22 (s, 2H). MS (DCI—NH3) m/z=304 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF heptane ethylbenzene
Quantity
22.07 mL
Type
reactant
Reaction Step One
Quantity
3.87 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
4.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].C1COCC1.CCCCCCC.C(C1C=CC=CC=1)C.[CH3:29][C:30]1[CH:35]=[CH:34][N:33]=[CH:32][CH:31]=1.[CH2:36]([O:43][C:44]1[CH:55]=[CH:54][C:47]([C:48](N(OC)C)=[O:49])=[CH:46][CH:45]=1)[C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1.C(O)(=O)C>C1COCC1>[CH2:36]([O:43][C:44]1[CH:45]=[CH:46][C:47]([C:48](=[O:49])[CH2:29][C:30]2[CH:35]=[CH:34][N:33]=[CH:32][CH:31]=2)=[CH:54][CH:55]=1)[C:37]1[CH:38]=[CH:39][CH:40]=[CH:41][CH:42]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
THF heptane ethylbenzene
Quantity
22.07 mL
Type
reactant
Smiles
C1CCOC1.CCCCCCC.C(C)C1=CC=CC=C1
Step Two
Name
Quantity
3.87 mL
Type
reactant
Smiles
CC1=CC=NC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
4.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C(=O)N(C)OC)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
4.7 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven-dried, 3-neck, 250 mL round bottom flask equipped with a magnetic stirbar, addition funnel, and internal thermometer
TEMPERATURE
Type
TEMPERATURE
Details
the solution was chilled to 0° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then further chilled to −78° C
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at −78° C. for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
added dropwise to the −78° C. reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to ambient temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Desired product had precipitated from the reaction mixture
ADDITION
Type
ADDITION
Details
Saturated aqueous sodium bicarbonate was added to the reaction mixture
FILTRATION
Type
FILTRATION
Details
The two layers were filtered
CUSTOM
Type
CUSTOM
Details
to collect the white, insoluble product (3.765 g, 68.7%)
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
ADDITION
Type
ADDITION
Details
The combined EtOAc extracts were diluted with CHCl3 to better solubilize the product
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid
WASH
Type
WASH
Details
This solid was rinsed with Et2O repeatedly
CUSTOM
Type
CUSTOM
Details
to remove 4-methylpyridine

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C(CC1=CC=NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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